REACTION_CXSMILES
|
[C:1](O)(=[O:3])C.CS[CH:7]([OH:19])[C:8]1[O:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](=[O:14])[CH:13]=1.II.[CH3:22]O>>[CH3:1][O:3][CH:7]([O:19][CH3:22])[C:8]1[O:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](=[O:14])[CH:13]=1 |f:0.1|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After cooling
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
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DISSOLUTION
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Details
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The red-brown oil was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed three times (30 ml) with aqueous saturated sodium thiosulfate
|
Type
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EXTRACTION
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Details
|
The chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave crude solid product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1OC2=C(C(C1)=O)C=CC=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |